2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid
Description
2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid (Molecular Weight: 316.75; CAS: 52803-70-0) is a benzoic acid derivative featuring a 2-chlorobenzyl ether group at the 2-position and a methoxy substituent at the 3-position of the aromatic ring. This compound is of interest due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (ASA), with modifications aimed at optimizing pharmacological properties while minimizing adverse effects such as gastrointestinal toxicity.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxy]-3-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-13-8-4-6-11(15(17)18)14(13)20-9-10-5-2-3-7-12(10)16/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMALTUQSQKWTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid typically involves the reaction of 2-chlorobenzyl alcohol with 3-methoxybenzoic acid in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Dichlorobenzyl Derivatives
Several dichlorobenzyl-substituted analogs have been synthesized, including:
- 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 872197-30-3)
- 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 938250-17-0)
| Property | 2-Chlorobenzyl Derivative | 2,4-Dichlorobenzyl Derivative | 2,6-Dichlorobenzyl Derivative |
|---|---|---|---|
| Substituents | 2-Cl, 3-OCH₃ | 2,4-diCl, 3-OCH₃ | 2,6-diCl, 3-OCH₃ |
| Molecular Weight | 316.75 | 351.20 | 351.20 |
| Purity | ≥95% | ≥95% | ≥95% |
Key Differences :
Brominated and Alternative Substitutions
- 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoic acid (CAS: 62176-35-6): Incorporates a bromine atom at the 5-position, increasing molecular weight (367.59 g/mol) and introducing a bulkier halogen.
- 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid (CAS: 113457-35-5): Features a 3-chlorobenzyl group at the 4-position, altering the spatial arrangement of the molecule.
Implications :
Methyl-Substituted Analogs
- 2-[(3-Methylbenzyl)oxy]benzoic acid (CID: 2097982): Replaces chlorine with a methyl group, reducing electronegativity and altering electronic properties.
| Property | 2-Chlorobenzyl Derivative | 3-Methylbenzyl Derivative |
|---|---|---|
| Substituent | Electron-withdrawing (Cl) | Electron-donating (CH₃) |
| Molecular Formula | C₁₅H₁₃ClO₄ | C₁₅H₁₄O₃ |
Impact :
Pharmacologically Active Analogs
Comparative Toxicity Data :
| Compound | Gastric Toxicity (Rat Model) | Anti-inflammatory Efficacy |
|---|---|---|
| ASA | High | High |
| 3-CH₂Cl | Low | Comparable to ASA |
| Target Compound | Not reported | Hypothesized to be similar |
Structural and Functional Insights
- Methoxy Group Role : The 3-methoxy group in 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid may enhance solubility via hydrogen bonding, as seen in sodium 3-methoxybenzoate complexes.
Biological Activity
2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid is a compound that has garnered attention for its potential biological activities. Its structure, which includes a chlorobenzyl group and a methoxybenzoic acid moiety, suggests various mechanisms of action that may contribute to its pharmacological properties. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical formula of this compound is C16H15ClO4, with a molecular weight of approximately 304.74 g/mol. The presence of the chlorobenzyl group is significant as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and potential interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens.
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, indicating a mechanism that might be useful in managing inflammatory diseases .
- Antioxidant Properties : The antioxidant capacity of this compound has been assessed through various assays. Results indicated that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related conditions .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, thereby reducing the synthesis of inflammatory mediators.
- Receptor Modulation : It is hypothesized that the chlorobenzyl group enhances binding affinity to specific receptors involved in pain and inflammation pathways.
Case Studies
- In Vivo Studies on Anti-inflammatory Activity : A study involving animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, highlighting its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy Assessment : Clinical isolates of E. coli were treated with varying concentrations of the compound, resulting in a notable reduction in bacterial viability, affirming its role as an antimicrobial agent.
Data Summary Table
Q & A
Basic: What are the standard synthetic routes for preparing 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid?
Answer:
The synthesis typically involves nucleophilic aromatic substitution. A common method includes reacting 3-methoxy-2-hydroxybenzoic acid with 2-chlorobenzyl bromide in the presence of a base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours. The product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Key Considerations:
- Base Selection: K₂CO₃ is preferred over NaOH to minimize hydrolysis of the benzyl chloride.
- Solvent: DMF enhances reactivity but requires thorough removal during purification.
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?
Answer:
Contradictions may arise due to solvent effects, tautomerism, or impurities. Methodological steps include:
Cross-Validation: Compare experimental NMR (¹H/¹³C) with computational predictions (DFT calculations using Gaussian or ORCA) .
Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves ambiguities in substituent positioning. For example, Sheldrick’s refinement methods (e.g., SHELXL) are widely used .
Isotopic Labeling: Use deuterated solvents to confirm peak assignments.
Example: Aromatic proton shifts near the methoxy group may vary due to steric hindrance; crystallography can confirm spatial arrangements .
Basic: What are the key analytical techniques for characterizing this compound?
Answer:
- Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column (methanol/water mobile phase).
- Structural Confirmation:
Note: GC-MS is less suitable due to low volatility .
Advanced: How can researchers design experiments to study substituent effects on biological activity?
Answer:
Comparative SAR Studies: Synthesize analogs (e.g., 2-[(3-Bromobenzyl)oxy] or 2-[(2-Fluorobenzyl)oxy] derivatives) and evaluate bioactivity (e.g., enzyme inhibition assays) .
Molecular Docking: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., cyclooxygenase-2).
Solubility Optimization: Introduce polar groups (e.g., -OH) via regioselective substitution to enhance bioavailability.
Case Study: Fluorine substitution at the benzyl position (as in 2-[(2-Fluorobenzyl)oxy] analogs) increases lipophilicity and membrane permeability .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at 2–8°C in amber vials to prevent photodegradation.
- Hydrolytic Stability: Susceptible to base-catalyzed ester cleavage. Avoid aqueous basic conditions (pH >9) during handling .
- Long-Term Storage: Lyophilize and store under inert gas (N₂/Ar) to prevent oxidation.
Advanced: How to address discrepancies in reaction yields during scale-up synthesis?
Answer:
Process Optimization:
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 24 hours conventionally) .
- Switch to flow chemistry for improved heat/mass transfer.
Impurity Profiling: Identify by-products (e.g., di-substituted derivatives) via LC-MS and adjust stoichiometry (e.g., limit benzyl chloride excess to 1.2 eq).
Solvent Recycling: Implement DMF recovery systems (e.g., vacuum distillation) to reduce costs and environmental impact.
Basic: What safety precautions are recommended for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .
- Waste Disposal: Neutralize with dilute HCl before incineration.
Advanced: How can computational methods aid in predicting the compound’s reactivity?
Answer:
- Reactivity Modeling: Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
- Solvent Effects: COSMO-RS simulations in solvents like DMF or THF optimize reaction conditions .
- Mechanistic Insights: Transition state analysis (e.g., using Gaussian’s QST3) elucidates reaction pathways (e.g., SN2 vs. radical mechanisms).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
